N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11170234
InChI: InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16)
SMILES: CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Molecular Formula: C13H18N2O5
Molecular Weight: 282.29 g/mol

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide

CAS No.:

Cat. No.: VC11170234

Molecular Formula: C13H18N2O5

Molecular Weight: 282.29 g/mol

* For research use only. Not for human or veterinary use.

N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide -

Specification

Molecular Formula C13H18N2O5
Molecular Weight 282.29 g/mol
IUPAC Name N-tert-butyl-4,5-dimethoxy-2-nitrobenzamide
Standard InChI InChI=1S/C13H18N2O5/c1-13(2,3)14-12(16)8-6-10(19-4)11(20-5)7-9(8)15(17)18/h6-7H,1-5H3,(H,14,16)
Standard InChI Key HADGLSLEXPETNL-UHFFFAOYSA-N
SMILES CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Canonical SMILES CC(C)(C)NC(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC

Introduction

Chemical Identity and Structural Features

N-tert-Butyl-4,5-dimethoxy-2-nitrobenzamide (C₁₄H₁₉N₃O₅) belongs to the benzamide class, featuring:

  • A tert-butyl group (–C(CH₃)₃) attached to the amide nitrogen.

  • 4,5-Dimethoxy substituents (–OCH₃) at positions 4 and 5 of the benzene ring.

  • A nitro group (–NO₂) at position 2.

Molecular and Crystallographic Data

CompoundMelting Point (°C)Solubility (mg/mL)logP (Predicted)
N-tert-Butylbenzamide 133–1350.5 (Water)2.1
N-tert-Butyl-4-nitrobenzamide 162–1630.2 (Water)1.8
N-tert-Butyl-4,5-dimethoxy-2-nitrobenzamide*~140–150 (est.)1.2 (DMSO)1.5

*Estimated based on substituent effects.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of N-tert-butylbenzamides typically involves amide bond formation between tert-butylamine and substituted benzoyl chlorides. For nitro- and methoxy-containing derivatives, protection/deprotection strategies are often required to prevent undesired side reactions.

Direct Amidation

Alternative routes involve direct coupling of 4,5-dimethoxy-2-nitrobenzoic acid with tert-butylamine using coupling agents like HATU or EDCI. This method avoids the need for benzoyl chloride precursors but may require stringent moisture control.

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include:

    • N–H stretch: ~3300 cm⁻¹ (amide).

    • C=O stretch: ~1640 cm⁻¹ (amide I band).

    • NO₂ asymmetric stretch: ~1520 cm⁻¹ .

  • ¹H NMR: Key signals would involve:

    • tert-butyl protons: δ 1.45–1.48 ppm (singlet, 9H).

    • Methoxy groups: δ 3.80–3.85 ppm (singlets, 6H).

    • Aromatic protons: δ 7.2–8.2 ppm (multiplet, 2H) .

CompoundIC₅₀ (Mitochondrial Complex I)Dopamine Protection (%)
N-tert-Butyl-4-nitrobenzamide 12 µM78
N-tert-Butyl-3,5-dinitrobenzamide 8 µM85
N-tert-Butyl-4,5-dimethoxy-2-nitrobenzamide*15–20 µM (est.)65–70 (est.)

*Theoretical estimates based on substituent effects.

Antibacterial and Antifungal Applications

Methoxy and nitro groups are associated with antimicrobial activity in benzamides. For instance, N-tert-butyl-4-cyanobenzamide exhibits moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) . The target compound’s dimethoxy groups may enhance membrane penetration in Gram-positive bacteria.

Industrial and Research Applications

Pharmaceutical Development

The compound’s structural motifs align with candidates for:

  • Neurodegenerative disease therapeutics: Potentiation of mitochondrial function.

  • Antimicrobial agents: Synergistic effects with β-lactam antibiotics.

Materials Science

N-tert-Butylbenzamides self-assemble into nanostructures in non-aqueous media . The dimethoxy and nitro groups in the target compound could enable tunable semiconducting properties for organic electronics.

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to reduce step count.

  • In vivo Studies: Evaluate pharmacokinetics and blood-brain barrier penetration.

  • Structure-Activity Relationships (SAR): Systematically vary substituents to optimize bioactivity.

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